molecular formula C7H15NO B13260275 4-Propylpyrrolidin-3-OL

4-Propylpyrrolidin-3-OL

Cat. No.: B13260275
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-UHFFFAOYSA-N
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Description

4-Propylpyrrolidin-3-OL is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring—a nitrogen heterocycle that is a privileged scaffold in drug design due to its ability to enhance solubility and bioavailability and its prevalence in biologically active molecules . The specific stereochemistry and substitution pattern of this scaffold are critical for its function, as the propyl group at the 4-position and the hydroxy group at the 3-position create a versatile chiral building block. This structure is particularly valuable for constructing more complex molecules aimed at neurological targets . Primary research applications for this compound and its analogues are in the development of novel therapeutic agents. Pyrrolidine derivatives are extensively explored as potential inhibitors of enzymes like BACE1 (Beta-secretase 1), a key target in Alzheimer's disease research . Furthermore, the 4-propylpyrrolidine motif is a key structural component in advanced antiepileptic drugs (AEDs), such as brivaracetam, which functions as a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand . The synthesis of this and related chiral intermediates is an active area of investigation, with recent advances focusing on efficient methods like palladium-catalyzed oxidative cyclization and chemo-enzymatic cascades to achieve the required stereocontrol . As a chemical building block, this compound can be used in various synthetic transformations, including aldol reactions and other stereoselective syntheses, to access a wide range of pharmacologically relevant pyrrolidine derivatives . This product is intended for research and manufacturing use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3

InChI Key

PYJRWXOAVMGHNR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpyrrolidin-3-OL can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides the regio- and stereoselectivity of the reaction . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-yielding synthetic routes that can be scaled up for large-scale production. The reaction conditions are optimized to ensure high purity and yield of the final product. Common industrial methods include the use of catalytic hydrogenation and microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Propylpyrrolidin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-Propylpyrrolidin-3-one, while reduction can yield various alcohol derivatives.

Scientific Research Applications

4-Propylpyrrolidin-3-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Propylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Propylpyrrolidin-3-OL with structurally related pyrrolidine and pyridine derivatives, emphasizing molecular features and inferred properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Potential Applications
This compound C7H15NO 129.20 Pyrrolidine, hydroxyl, propyl Propyl (C4), hydroxyl (C3) Pharmaceutical intermediate, CNS drug lead
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C9H13N3·2HCl 236.14 Pyridine, pyrrolidine, amine Dihydrochloride salt Drug candidate (amine functionality for receptor binding)
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Not provided - Pyrrolidine, hydroxyl, fluorophenyl, methylaminoethyl Fluorophenyl, ethylamine Targeted therapies (fluorine enhances bioavailability)
3-(3-Pyridyl)-2-propen-1-ol C8H9NO 135.16 Pyridine, propenol Propenol chain (C2), pyridine (C3) Synthetic intermediate for statins (e.g., Cerivastatin)

Key Observations:

Structural Diversity :

  • This compound features a saturated pyrrolidine ring, while 3-(3-Pyridyl)-2-propen-1-ol () contains an unsaturated pyridine ring. The latter’s conjugated system may enhance UV absorption, relevant in analytical chemistry .
  • The dihydrochloride salt in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () improves solubility for in vivo applications, a contrast to the free base form of this compound .

In contrast, the propyl group in this compound balances lipophilicity and metabolic stability .

Functional Group Interactions: Hydroxyl groups in pyrrolidinols (e.g., this compound) facilitate hydrogen bonding, critical for enzyme inhibition. Conversely, the amine group in ’s compound may enable ionic interactions in biological systems .

Research Findings and Inferences

  • Synthetic Utility : Compounds like 3-(3-Pyridyl)-2-propen-1-ol () are precursors to statins (e.g., Cerivastatin), suggesting that this compound could similarly serve as a building block for bioactive molecules .
  • Pharmacokinetics : The propyl chain in this compound may confer longer half-lives than methyl or ethyl analogs due to reduced oxidative metabolism.
  • Safety Profiles : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks explicit hazard classification (), the hydroxyl group in this compound may reduce toxicity compared to halogenated analogs (e.g., fluorophenyl derivatives) .

Biological Activity

4-Propylpyrrolidin-3-OL, a chiral compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in drug synthesis. Its molecular formula is C9_9H17_{17}NO, with a molecular weight of approximately 155.24 g/mol. The compound features a five-membered nitrogen-containing ring with a hydroxyl group at the 3-position and a propyl group at the 4-position, which significantly influences its biological activity.

Structural Characteristics

The stereochemistry of this compound is defined by its (3R,4R) configuration, which plays a crucial role in its interactions with biological targets. The presence of the hydroxyl group enhances its solubility in polar solvents and contributes to its reactivity in various chemical transformations.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through its interactions with neurotransmitter systems, particularly those related to mood regulation and cognitive functions. Below are key findings regarding its biological activity:

  • Neurotransmitter Interaction :
    • Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential effects on mood enhancement and cognitive improvement.
    • Its structural similarity to other biologically active pyrrolidine derivatives suggests that it may also exhibit anticonvulsant and neuroprotective properties.
  • Analgesic and Anti-inflammatory Properties :
    • Some studies have indicated that derivatives of pyrrolidine compounds possess analgesic and anti-inflammatory effects, although specific mechanisms for this compound require further investigation.
  • Mechanism of Action :
    • The mechanism involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. The hydroxyl group and the stereochemistry are crucial for its binding affinity .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anticonvulsant Activity :
    • A study demonstrated that compounds similar to this compound showed significant anticonvulsant activity in animal models, suggesting a similar potential for this compound.
  • Cognitive Enhancement :
    • In a controlled trial, derivatives of pyrrolidine were tested for their effects on cognitive function in subjects with mild cognitive impairment. Results indicated improvements in memory and attention tasks when treated with compounds structurally related to this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound Name Biological Activity Unique Features
This compound Neurotransmitter modulation; analgesicHydroxyl group enhances solubility
Pyrrolidine Basic structure; less functional diversitySimple nitrogen ring
2-Pyrrolidinone More reactive; potential antibacterialCarbonyl group increases reactivity
4-Methylpyrrolidin-3-OL Similar biological activity; altered potencyMethyl substitution affects activity

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